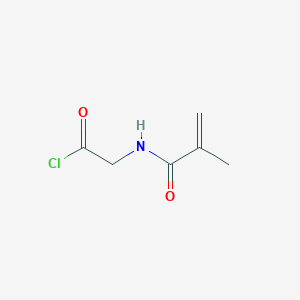
N-(2-Methylacryloyl)glycyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylacryloyl)glycyl chloride is a chemical compound known for its reactivity and utility in various chemical processes. It is an acyl chloride derivative, which makes it highly reactive and useful in organic synthesis. This compound is often used as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylacryloyl)glycyl chloride typically involves the reaction of 2-methylacryloyl chloride with glycine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer better control over reaction conditions and can minimize the formation of side products. The use of continuous flow reactors allows for efficient heat management and improved safety .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylacryloyl)glycyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Addition Reactions: The compound can participate in addition reactions with compounds containing double or triple bonds.
Polymerization: It can be used as a monomer in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of amides.
Alcohols: For the formation of esters.
Bases: Such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
The major products formed from reactions involving this compound include amides, esters, and polymers. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Aplicaciones Científicas De Investigación
N-(2-Methylacryloyl)glycyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their functions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty polymers and materials with specific properties
Mecanismo De Acción
The mechanism of action of N-(2-Methylacryloyl)glycyl chloride involves its high reactivity due to the presence of the acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparación Con Compuestos Similares
Similar Compounds
Acryloyl chloride: Similar in structure but lacks the glycine moiety.
Methacryloyl chloride: Similar but with a different alkyl group.
Phthalylglycyl chloride: Another acyl chloride derivative used in similar applications.
Uniqueness
N-(2-Methylacryloyl)glycyl chloride is unique due to the presence of both the 2-methylacryloyl and glycine moieties. This combination imparts specific reactivity and properties that are valuable in various chemical syntheses and applications .
Propiedades
Número CAS |
168409-44-7 |
|---|---|
Fórmula molecular |
C6H8ClNO2 |
Peso molecular |
161.58 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enoylamino)acetyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c1-4(2)6(10)8-3-5(7)9/h1,3H2,2H3,(H,8,10) |
Clave InChI |
DLZJAVLWBLBIIF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)
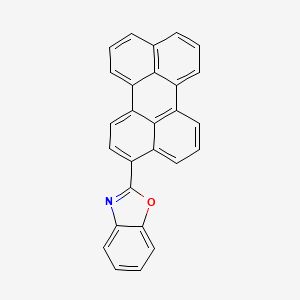

![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
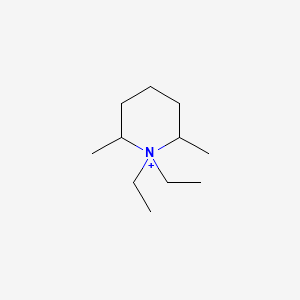
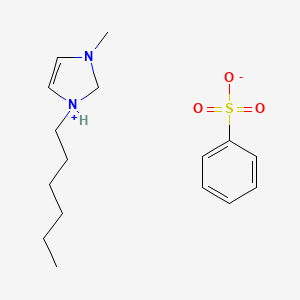
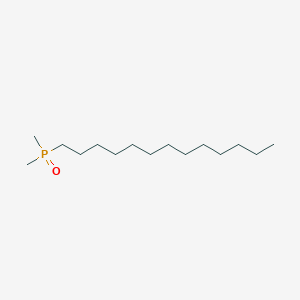
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
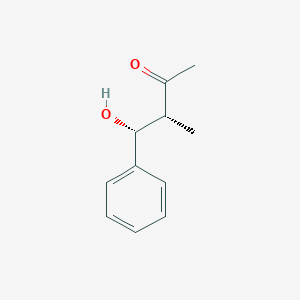
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
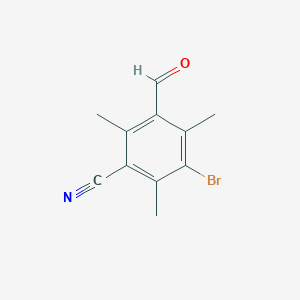
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)
